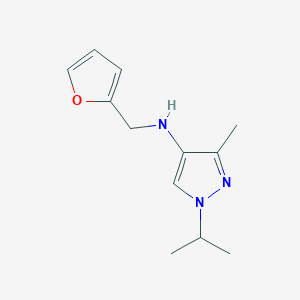

N-(furan-2-ylmethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Description

N-(furan-2-ylmethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a heterocyclic amine featuring a pyrazole core substituted with a 3-methyl group, an isopropyl (propan-2-yl) group at the N1 position, and a furan-2-ylmethylamine moiety at the C4 position. For example, compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (synthesized via copper-catalyzed coupling reactions; ) and 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine (CAS 1552050-81-3, Molecular Weight 231.25; ) highlight the versatility of pyrazole-based scaffolds in medicinal and materials chemistry. The furan moiety likely contributes to electron-rich aromatic interactions, while the isopropyl group enhances lipophilicity .

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-3-methyl-1-propan-2-ylpyrazol-4-amine |

InChI |

InChI=1S/C12H17N3O/c1-9(2)15-8-12(10(3)14-15)13-7-11-5-4-6-16-11/h4-6,8-9,13H,7H2,1-3H3 |

InChI Key |

LZLSHGQAOINLIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1NCC2=CC=CO2)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of furan-2-carbaldehyde with 3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: Both the furan and pyrazole rings can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyrazole ring can lead to pyrazoline derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Key Observations :

- Substituent Impact on Bioactivity : Thiourea and tetrazole derivatives (8a, 8b) exhibit antimicrobial properties, suggesting that the furan-2-ylmethyl group may enhance interactions with microbial targets . The target compound’s amine group at C4 could similarly participate in hydrogen bonding.

- Crystallography: Thiourea derivative 8b crystallizes in a non-centrosymmetric space group (P21), while tetrazole 8a adopts a centrosymmetric P21/c system. This difference may influence packing efficiency and solubility .

Spectroscopic and Computational Comparisons

- NMR Data : Pyrazole derivatives in and show distinct $ ^1H $-NMR shifts for aromatic protons (e.g., δ 8.87 for pyridinyl protons in ). The target compound’s furan protons would likely resonate near δ 6.3–7.4, similar to furan-containing analogues in .

Biological Activity

N-(furan-2-ylmethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular characteristics are as follows:

| Property | Details |

|---|---|

| Molecular Formula | C10H13N3O2 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-4-amine |

| InChI Key | AUUGDVNUQZEFKY-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C(=N1)OC)NCC2=CC=CO2 |

This compound exhibits several biological activities, primarily through its interactions with various cellular targets:

- CDK Inhibition : Preliminary studies suggest that compounds similar to this compound may act as selective inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. For instance, related pyrazole derivatives have demonstrated potent CDK2 inhibitory activity with values in the low micromolar range .

- Antiproliferative Activity : In vitro studies have shown that pyrazole-containing compounds can exhibit significant antiproliferative effects against various cancer cell lines, with reported GI50 values indicating sub-micromolar potency . Mechanistic investigations revealed that these compounds can induce apoptosis and cell cycle arrest in cancer cells.

- Antiviral Properties : The structural features of this compound may also confer antiviral activity. Similar pyrazole derivatives have been explored for their efficacy against viral enzymes and have shown promising results in inhibiting the replication of viruses such as HIV .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:

Case Study 1: Anticancer Activity

A study focused on a series of pyrazole derivatives, including compounds structurally related to this compound, reported significant anticancer activity against multiple cancer cell lines. The most potent derivative demonstrated a GI50 value of 0.127 µM across a panel of 13 cancer types, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Mechanistic Insights

In mechanistic studies involving ovarian cancer cells, a related compound was shown to reduce retinoblastoma phosphorylation at Thr821, leading to cell cycle arrest at the S and G2/M phases and subsequent apoptosis induction. This underscores the potential of targeting CDK pathways for therapeutic interventions in cancer treatment .

Case Study 3: Antiviral Efficacy

Research on pyrazole-modified compounds has indicated their effectiveness against reverse transcriptase (RT) enzymes associated with HIV. One derivative exhibited an IC50 value of 1.96 µM against RT, demonstrating its potential for further development as an antiviral agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.